Cas no 846032-79-9 (methyl 3-fluoronaphthalene-1-carboxylate)

Methyl 3-fluoronaphthalene-1-carboxylate is a fluorinated naphthalene derivative with applications in pharmaceutical and agrochemical research. The presence of both a fluorine substituent and a carboxylate ester group enhances its reactivity, making it a versatile intermediate in synthetic chemistry. The fluorine atom improves metabolic stability and binding affinity in bioactive compounds, while the ester functionality allows for further derivatization. This compound exhibits favorable solubility in organic solvents, facilitating its use in cross-coupling reactions and other transformations. Its structural features make it valuable for developing fluorinated analogs of biologically active molecules, contributing to drug discovery and material science applications.
methyl 3-fluoronaphthalene-1-carboxylate structure
846032-79-9 structure
Product Name:methyl 3-fluoronaphthalene-1-carboxylate
CAS No:846032-79-9
MF:C12H9FO2
MW:204.197067022324
CID:2102048
PubChem ID:69418018
Update Time:2025-06-12

methyl 3-fluoronaphthalene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxylic acid, 3-fluoro-, methyl ester
    • methyl 3-fluoronaphthalene-1-carboxylate
    • 846032-79-9
    • SCHEMBL5364915
    • Inchi: 1S/C12H9FO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
    • InChI Key: QZPSEWPHMDKIAK-UHFFFAOYSA-N
    • SMILES: FC1=CC(C(=O)OC)=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 204.05865769Da
  • Monoisotopic Mass: 204.05865769Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

methyl 3-fluoronaphthalene-1-carboxylate Pricemore >>

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methyl 3-fluoronaphthalene-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:846032-79-9)methyl 3-fluoronaphthalene-1-carboxylate
Order Number:A1091525
Stock Status:in Stock
Quantity:5.0g/1.0g/500.0mg/250.0mg/100.0mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):2356.0/785.0/524.0/314.0/197.0
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Additional information on methyl 3-fluoronaphthalene-1-carboxylate

Methyl 3-Fluoronaphthalene-1-Carboxylate (CAS No. 846032-79-9): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 3-fluoronaphthalene-1-carboxylate (CAS No. 846032-79-9) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, characterized by a fluoro-substituted naphthalene core and an ester functional group, make it a valuable intermediate for the development of novel molecules with diverse applications.

The compound's molecular structure, consisting of a naphthalene ring system with a fluorine atom at the 3-position and a methyl ester at the 1-position, imparts distinct chemical properties that are highly beneficial in synthetic chemistry. The presence of the fluoro group enhances the compound's electronic characteristics, influencing its reactivity and stability. This feature is particularly advantageous in pharmaceutical applications, where fluorine substitution often improves metabolic stability and binding affinity to biological targets.

In recent years, there has been growing interest in the use of fluoroaromatic compounds like methyl 3-fluoronaphthalene-1-carboxylate in drug discovery. The fluoro group can modulate the pharmacokinetic properties of drug candidates, leading to improved bioavailability and reduced toxicity. For instance, studies have demonstrated that fluorinated aromatic compounds can exhibit enhanced lipophilicity and metabolic resistance, making them promising candidates for antiviral and anticancer therapies.

The ester functionality in methyl 3-fluoronaphthalene-1-carboxylate also provides a versatile handle for further chemical modifications. Ester groups are commonly used in synthetic chemistry as protecting groups or as points of reaction for various transformations, such as hydrolysis to yield carboxylic acids or transesterification to introduce different ester moieties. This flexibility makes the compound an indispensable building block for constructing complex molecular architectures.

Recent advancements in synthetic methodologies have further highlighted the utility of methyl 3-fluoronaphthalene-1-carboxylate. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions of the naphthalene ring. These reactions have enabled the synthesis of a wide range of derivatives with tailored properties, expanding the compound's potential applications in medicinal chemistry.

The agrochemical industry has also benefited from the use of methyl 3-fluoronaphthalene-1-carboxylate. Fluoroaromatic compounds are known for their potent biological activity against pests and diseases, making them valuable components in crop protection agents. Research has shown that derivatives of this compound can exhibit herbicidal and fungicidal properties, contributing to more effective and sustainable agricultural practices.

In conclusion, methyl 3-fluoronaphthalene-1-carboxylate (CAS No. 846032-79-9) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a crucial intermediate for the synthesis of novel molecules with enhanced biological activity. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in modern chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:846032-79-9)methyl 3-fluoronaphthalene-1-carboxylate
A1091525
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/1.0g/500.0mg/250.0mg/100.0mg
Price ($):2356.0/785.0/524.0/314.0/197.0
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